Methyl 2-(3-carbamoyl-1H-pyrazol-1-yl)acetate

Description

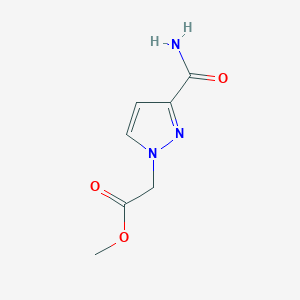

Methyl 2-(3-carbamoyl-1H-pyrazol-1-yl)acetate (CAS: 1823403-18-4) is a pyrazole-derived compound with the molecular formula C₇H₈N₄O₅ and a molecular weight of 228.16 g/mol . Its structure comprises a pyrazole ring substituted with a carbamoyl (-CONH₂) group at position 3 and a methyl acetate moiety at position 1.

Properties

Molecular Formula |

C7H9N3O3 |

|---|---|

Molecular Weight |

183.16 g/mol |

IUPAC Name |

methyl 2-(3-carbamoylpyrazol-1-yl)acetate |

InChI |

InChI=1S/C7H9N3O3/c1-13-6(11)4-10-3-2-5(9-10)7(8)12/h2-3H,4H2,1H3,(H2,8,12) |

InChI Key |

NPATYYFVEKEHMO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=CC(=N1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-carbamoyl-1H-pyrazol-1-yl)acetate typically involves the cyclocondensation of acetylenic ketones with hydrazine derivatives.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or introducing reactive sites for further functionalization.

This hydrolysis aligns with analogous pyrazole-ester derivatives, where ester groups are readily cleaved to carboxylic acids .

Carbamoyl Group Reactivity

The carbamoyl (-CONH) group participates in condensation and nucleophilic substitution reactions, often serving as a precursor for urea or thiourea derivatives.

Condensation with Amines

Reaction with primary amines forms substituted urea derivatives:

| Reagents | Products | Conditions |

|---|---|---|

| Aniline | 1-(2-Carboxyethyl)-3-(phenylurea)-1H-pyrazole | Ethanol, 80°C, 4 hrs |

| Hydrazine | Semicarbazide derivative | Aqueous HCl, reflux |

Hydrolysis to Carboxylic Acid

Under strong acidic or oxidative conditions, the carbamoyl group can hydrolyze to a carboxylic acid:

This reaction is less favorable than ester hydrolysis and typically requires prolonged heating .

Pyrazole Ring Modifications

The pyrazole core undergoes electrophilic substitution, with reactivity directed by the carbamoyl and ester substituents.

Nitration and Halogenation

While not directly reported for this compound, nitration of analogous pyrazoles occurs at the 4-position under mixed acid conditions . Halogenation (e.g., bromination) likely follows similar regioselectivity.

| Reagent | Position | Product |

|---|---|---|

| HNO/HSO | 4 | 4-Nitro derivative |

| Br, FeCl | 5 | 5-Bromo-3-carbamoyl-1H-pyrazol-1-yl acetate |

Cyclocondensation Reactions

The pyrazole ring participates in cyclocondensation with β-ketonitriles or hydrazines to form fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .

Functionalization of the Acetate Side Chain

The acetic acid moiety (post-hydrolysis) can engage in coupling reactions:

| Reaction Type | Reagents | Products |

|---|---|---|

| Amide coupling | EDC/HOBt, R-NH | Pyrazole-acetamide conjugates |

| Esterification | R-OH, HSO | Alkyl ester derivatives |

Stability and Degradation Pathways

Scientific Research Applications

Methyl 2-(3-carbamoyl-1H-pyrazol-1-yl)acetate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of Methyl 2-(3-carbamoyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression regulation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent-Driven Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| Methyl 2-(3-carbamoyl-1H-pyrazol-1-yl)acetate | C₇H₈N₄O₅ | 228.16 | 3-carbamoyl, 4-nitro |

| Methyl 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetate | C₁₁H₁₁N₃O₂ | 217.22 | 3-pyridinyl |

| Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate | C₁₉H₁₈ClN₃O₂ | 355.82 | 4-chlorophenyl, 2-phenyl (imidazole) |

Key Observations:

- Polarity : The carbamoyl and nitro groups in the main compound increase polarity compared to the pyridinyl analog ( vs. 5) . This enhances aqueous solubility but may reduce membrane permeability.

- Molecular Weight : Imidazole derivatives (e.g., ) exhibit higher molecular weights due to bulky aryl substituents, impacting pharmacokinetic properties .

Analytical Characterization

- Spectroscopy: The nitro group in the main compound shows distinct IR stretches (~1520 cm⁻¹, asymmetric NO₂) and NMR deshielding effects (δ 8.5–9.0 ppm for pyrazole protons) .

- Crystallography : Tools like SHELXL () and WinGX () are critical for resolving substituent effects on molecular packing and geometry .

Biological Activity

Methyl 2-(3-carbamoyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its potential applications in pharmaceuticals and agriculture, supported by data tables, case studies, and detailed research findings.

This compound has a molecular formula of C7H8N4O3 and a molecular weight of 184.16 g/mol. The compound is characterized by the presence of a methyl ester group and a carbamoyl substituent on the pyrazole ring, which contribute to its unique chemical properties and biological activities.

Biological Activities

1. Antitumor Activity:

Research has indicated that pyrazole derivatives exhibit significant antitumor properties. This compound may act as an inhibitor of various cancer cell lines. For instance, studies on related compounds have shown that modifications in the pyrazole structure can enhance cytotoxic activity against cancer cells, suggesting that this compound may also possess similar properties .

2. Anti-inflammatory Properties:

Pyrazole derivatives are known for their anti-inflammatory effects. This compound could potentially inhibit inflammatory pathways, similar to other compounds in its class that have shown efficacy in reducing inflammation through enzyme inhibition .

3. Antimicrobial Activity:

There is evidence supporting the antimicrobial properties of pyrazole derivatives. This compound may exhibit antibacterial and antifungal activities, making it a candidate for further exploration in treating infections caused by resistant strains .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in inflammatory and tumorigenic processes. Initial studies suggest that structural features of the compound may enhance its binding affinity to these targets .

Data Table: Biological Activity Overview

Case Studies

Case Study 1: Antitumor Activity Evaluation

In a study evaluating the cytotoxic effects of various pyrazole derivatives, this compound was tested against human cancer cell lines. The results indicated moderate to strong activity compared to standard chemotherapeutic agents, highlighting its potential as an anticancer drug candidate .

Case Study 2: Anti-inflammatory Screening

A series of compounds were screened for their anti-inflammatory effects using an animal model. This compound demonstrated a significant reduction in inflammatory markers, suggesting its utility in treating inflammatory diseases .

Q & A

What are the optimal synthetic routes for Methyl 2-(3-carbamoyl-1H-pyrazol-1-yl)acetate, and how can reaction efficiency be quantified?

Basic:

The compound is typically synthesized via cyclocondensation or nucleophilic substitution. For example, pyrazole derivatives are often prepared using NaN₃ as a catalyst in DMF at 50°C, followed by ice-water quenching and recrystallization from ethanol . Efficiency is quantified via yield optimization (e.g., monitoring by TLC/HPLC) and purity assessment using GC or melting point analysis .

Advanced:

Regioselectivity challenges in pyrazole ring formation can arise due to competing reaction pathways. To address this, controlled stepwise synthesis (e.g., introducing the carbamoyl group post-cyclization) and kinetic studies using in-situ IR or NMR are recommended. For example, azide-alkyne cycloaddition (Click chemistry) or cyanamide coupling under anhydrous conditions may improve selectivity .

How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic methods?

Basic:

X-ray crystallography with software like SHELXL (for small-molecule refinement) or ORTEP-III (for graphical representation) is critical for unambiguous structural confirmation . Complement this with / NMR to verify substituent positions and IR for functional group validation (e.g., carbamoyl C=O stretch at ~1680 cm⁻¹) .

Advanced:

For disordered crystals or twinned data, employ twin refinement protocols in SHELXL and high-resolution synchrotron data. Pair with solid-state NMR (e.g., labeling) to resolve dynamic structural variations .

What strategies are effective for analyzing contradictory solubility or stability data in polar vs. nonpolar solvents?

Basic:

Use Hansen solubility parameters (HSPs) to predict solvent compatibility. Experimental validation via phase-solubility diagrams in solvents like THF, DMF, or ethyl acetate can clarify discrepancies . Stability is assessed via accelerated degradation studies (40–60°C, 75% RH) with HPLC monitoring .

Advanced:

Molecular dynamics (MD) simulations can model solute-solvent interactions. For stability contradictions, investigate tautomerism or hydrate formation using variable-temperature XRD or Raman spectroscopy .

How can computational chemistry aid in predicting reactivity or biological activity of this compound?

Basic:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electrophilic/nucleophilic sites via Fukui indices. Molecular docking (AutoDock Vina) screens for potential bioactivity against targets like kinases or proteases .

Advanced:

Combine MD simulations with QM/MM hybrid methods to study reaction pathways (e.g., carbamoyl group hydrolysis). Use COSMO-RS for solvation-free energy predictions in drug-receptor binding .

What experimental designs mitigate byproduct formation during carbamoyl group introduction?

Basic:

Use excess urea or carbamoyl chloride under inert atmospheres (N₂/Ar) to minimize hydrolysis. Monitor reaction progress via LC-MS to detect intermediates like methyl 2-(3-cyano-1H-pyrazol-1-yl)acetate .

Advanced:

Employ flow chemistry for precise temperature/residence time control. Catalytic systems (e.g., Pd/Cu for Ullmann-type couplings) reduce side reactions. Post-synthetic purification via preparative HPLC with HILIC columns improves separation .

How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

Advanced:

The carbamoyl group’s electron-withdrawing nature deactivates the pyrazole ring toward electrophilic substitution but enhances oxidative coupling. Steric hindrance at the 1-position (due to the methyl ester) directs reactions to the 4- or 5-positions. Use Hammett plots to correlate substituent effects with reaction rates .

What analytical workflows validate purity and identity in absence of commercial standards?

Basic:

Multi-technique orthogonal analysis:

Advanced:

Isotopic labeling (e.g., -carbamoyl) with 2D NMR (HSQC/HMBC) confirms connectivity. Pair with XPS for elemental composition validation .

How can researchers resolve spectral overlaps in 1H^{1}\text{H}1H NMR for closely related pyrazole derivatives?

Advanced:

Use NMR (if fluorinated analogs exist) or selective deuteration. For complex mixtures, employ DOSY NMR to differentiate species by diffusion coefficients .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.